Cas no 926410-37-9 (Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate)

Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate structure
926410-37-9 structure
商品名:Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate
CAS番号:926410-37-9
MF:C20H19NO7
メガワット:385.367366075516
CID:5456154
PubChem ID:8310229

Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate 化学的及び物理的性質

名前と識別子

    • EN300-1189000
    • 926410-37-9
    • AKOS007967355
    • ETHYL 2-(2-{[2-(4-FORMYLPHENOXY)ACETYL]OXY}ACETAMIDO)BENZOATE
    • Z25126788
    • ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate
    • Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate
    • インチ: 1S/C20H19NO7/c1-2-26-20(25)16-5-3-4-6-17(16)21-18(23)12-28-19(24)13-27-15-9-7-14(11-22)8-10-15/h3-11H,2,12-13H2,1H3,(H,21,23)
    • InChIKey: ZVPLMWKUNVARAZ-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)C1=CC=CC=C1NC(COC(COC1=CC=C(C=O)C=C1)=O)=O

計算された属性

  • せいみつぶんしりょう: 385.11615195g/mol
  • どういたいしつりょう: 385.11615195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 11
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 密度みつど: 1.313±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 622.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 11.96±0.70(Predicted)

Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1189000-50mg
926410-37-9 90.0%
50mg
$212.0 2023-10-03
Enamine
EN300-1189000-0.05g
926410-37-9 90%
0.05g
$212.0 2023-07-09

Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate 関連文献

Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoateに関する追加情報

Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate (CAS No. 926410-37-9): A Comprehensive Overview in Modern Chemical Biology

Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate (CAS No. 926410-37-9) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound, characterized by its intricate polyfunctionalized aromatic backbone, represents a promising candidate for further exploration in drug discovery and therapeutic development.

The molecular structure of Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate encompasses multiple functional groups, including formyl, acetamide, and ester moieties, which contribute to its diverse reactivity and biological interactions. The presence of these functional groups not only facilitates various chemical modifications but also suggests potential applications in the synthesis of more complex derivatives with tailored biological properties.

In recent years, there has been a growing interest in exploring the pharmacological potential of benzoate derivatives due to their well-documented biological activities. Benzoates, in general, have been shown to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making them valuable scaffolds for the development of novel therapeutic agents. Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate, with its extended polyfunctionalized structure, is expected to contribute to this growing field by offering new opportunities for structure-activity relationship (SAR) studies.

The formyl group in Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate is particularly noteworthy as it serves as a versatile handle for further chemical transformations. Formylation reactions are commonly employed in medicinal chemistry to introduce reactive sites that can be subsequently modified through condensation with amines or nucleophiles. This reactivity makes the compound a valuable intermediate for the synthesis of more complex molecules, including peptidomimetics and protein kinase inhibitors.

The acetamide moieties present in the structure of Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate also contribute to its potential biological relevance. Acetamides are known to be important pharmacophores in many bioactive molecules, often involved in hydrogen bonding interactions with biological targets. The incorporation of acetamide groups into the benzoate core could enhance binding affinity and selectivity towards specific biological receptors, thereby increasing the therapeutic efficacy of derived compounds.

The ester functionality in Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate adds another layer of complexity and reactivity. Ester groups can undergo various transformations, including hydrolysis, transesterification, and reduction, which can be exploited to generate different structural motifs. These transformations are particularly useful in drug discovery pipelines where rapid access to diverse chemical libraries is essential for identifying lead compounds.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate with greater accuracy. These computational tools allow for the virtual screening of large compound libraries and the identification of potential hits based on their predicted binding affinity to target proteins. By leveraging these technologies, researchers can accelerate the drug discovery process and prioritize compounds for experimental validation.

In addition to its synthetic utility, Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy]acetyl]amino]benzoate has shown promise as a starting material for the development of novel therapeutics. The compound's unique structural features make it a versatile scaffold for designing molecules with specific biological activities. For instance, modifications at the formyl group could lead to the synthesis of Schiff bases or heterocyclic derivatives with enhanced pharmacological properties.

The benzoate core itself is a well-studied pharmacophore with a wide range of biological activities. Benzoates have been used clinically for their anti-inflammatory and antimicrobial effects, and their structural framework has inspired the development of numerous drugs targeting various diseases. By incorporating additional functional groups into this core structure, researchers can explore new therapeutic avenues and expand the therapeutic index of existing drugs.

The polyfunctionalized nature of Ethyl 2-[[2-[[2-(4-formylphenoxy)acetyl]oxy} acetyl)amino]]benzoate also makes it an attractive candidate for studying structure-property relationships (SPR). SPR studies involve systematically varying chemical substituents and monitoring changes in physicochemical properties such as solubility, permeability, and binding affinity. These studies provide valuable insights into how structural features influence biological activity and can guide the design of more effective drugs.

The ester group in Ethyl 2-[ [ [ [ [ [ [ [ [ [ [ [ [ [ [[[[ formylation reactions are commonly employed in medicinal chemistry to introduce reactive sites that can be subsequently modified through condensation with amines or nucleophiles. This reactivity makes the compound a valuable intermediate for the synthesis of more complex molecules, including peptidomimetics and protein kinase inhibitors. The acetamide moieties present in the structure also contribute to its potential biological relevance. Acetamides are known to be important pharmacophores in many bioactive molecules, often involved in hydrogen bonding interactions with biological targets. The incorporation of acetamide groups into the benzoate core could enhance binding affinity and selectivity towards specific biological receptors, thereby increasing the therapeutic efficacy of derived compounds.
The ester functionality adds another layer of complexity and reactivity. Ester groups can undergo various transformations, including hydrolysis, transesterification, reduction, which can be exploited to generate different structural motifs. These transformations are particularly useful in drug discovery pipelines where rapid access to diverse chemical libraries is essential for identifying lead compounds. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity

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